

An In-depth Technical Guide to the Chemical Properties of Methyl 10-undecenoate

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Compound of Interest

Compound Name: Methyl-undecenoate

Cat. No.: B8381195

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Introduction

Methyl 10-undecenoate is an unsaturated fatty acid methyl ester that serves as a versatile and valuable building block in organic synthesis. Derived from the renewable resource castor oil, it is a key intermediate in the production of polymers, fragrances, and specialty chemicals. Its terminal double bond and ester functionality make it amenable to a wide range of chemical transformations, offering a gateway to diverse molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 10-undecenoate, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Chemical and Physical Properties

Methyl 10-undecenoate is a colorless liquid with a characteristic oily or fatty aroma.^{[1][2]} It is soluble in organic solvents such as ethanol and ether but insoluble in water.^[3]

Property	Value	Reference(s)
Molecular Formula	C12H22O2	[3]
Molecular Weight	198.30 g/mol	[1]
CAS Number	111-81-9	[3]
Appearance	Colorless liquid	[2][3]
Odor	Oily, fatty, slightly fruity	[4]
Melting Point	-27.5 °C	[3]
Boiling Point	245-248 °C at 760 mmHg	[1][3]
Density	0.882 - 0.891 g/mL at 20-25 °C	[1][2][5]
Refractive Index (n _{20/D})	1.436 - 1.442	[1][5]
Flash Point	>110 °C (>230 °F)	[4]
Solubility	Insoluble in water; soluble in ethanol, ether	[3]

Spectroscopic Data

The identity and purity of methyl 10-undecenoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Assignment
5.75-5.85	m	-CH=CH ₂	
4.90-5.05	m	-CH=CH ₂	
3.67	s	-OCH ₃	
2.30	t	-CH ₂ -COO-	
2.00-2.10	m	=CH-CH ₂ -	
1.55-1.65	m	-CH ₂ -CH ₂ -COO-	
1.25-1.40	m	-(CH ₂) ₅ -	

¹³ C NMR	Chemical Shift (ppm)	Assignment
174.3	C=O	
139.1	-CH=CH ₂	
114.2	-CH=CH ₂	
51.4	-OCH ₃	
34.1	-CH ₂ -COO-	
33.8	=CH-CH ₂ -	
29.1-29.4	-(CH ₂) ₅ -	
24.9	-CH ₂ -CH ₂ -COO-	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode
3077	=C-H stretch (vinyl)
2927, 2855	C-H stretch (aliphatic)
1743	C=O stretch (ester)
1641	C=C stretch (vinyl)
1436	C-H bend (methyl ester)
991, 909	=C-H bend (vinyl out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Fragment
198	[M] ⁺	
167	[M - OCH ₃] ⁺	
124	34.50	
96	33.20	
74	93.10	McLafferty rearrangement product
55	99.99	

Experimental Protocols

Synthesis of Methyl 10-undecenoate via Fischer Esterification

This protocol describes the synthesis of methyl 10-undecenoate from 10-undecenoic acid and methanol using an acid catalyst.[\[1\]](#)

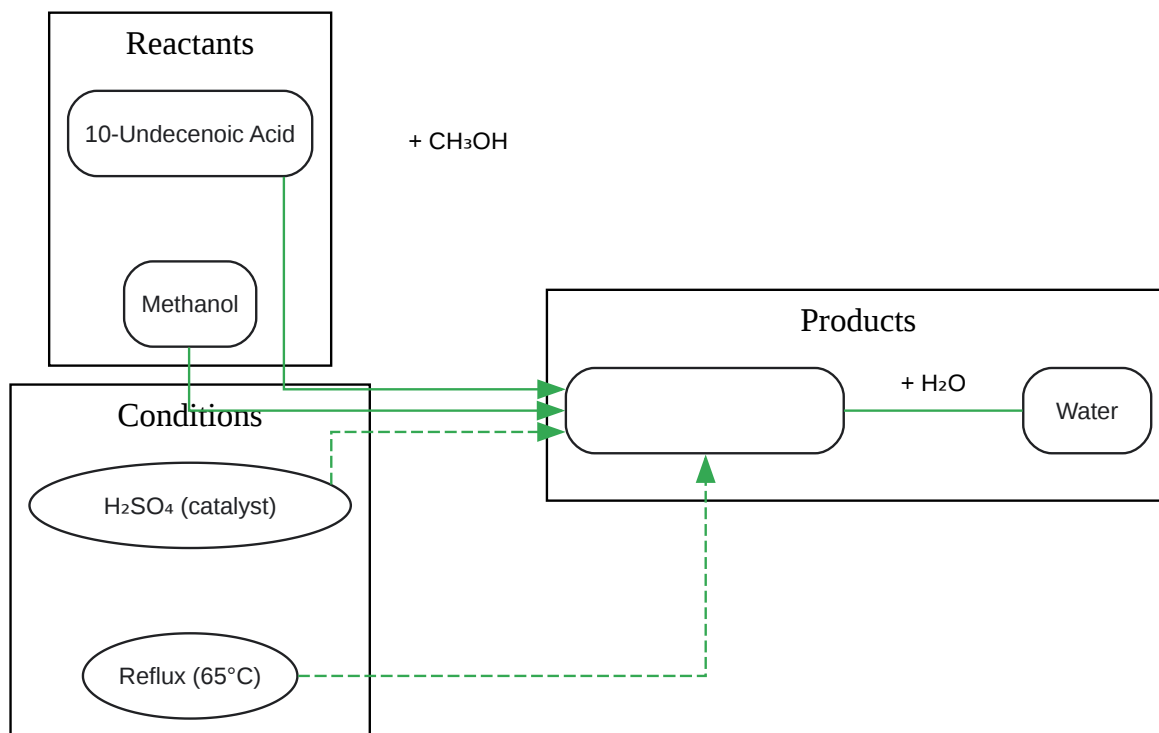
Materials:

- 10-Undecenoic acid

- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 10-undecenoic acid in an excess of methanol (e.g., 10 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring solution.
- Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 10-undecenoate.
- Purify the crude product by vacuum distillation.



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Caption: Fischer Esterification of 10-Undecenoic Acid.

Acyclic Diene Metathesis (ADMET) Polymerization

Methyl 10-undecenoate can act as a chain-stopper in ADMET polymerization to control the molecular weight of the resulting polymer.[6]

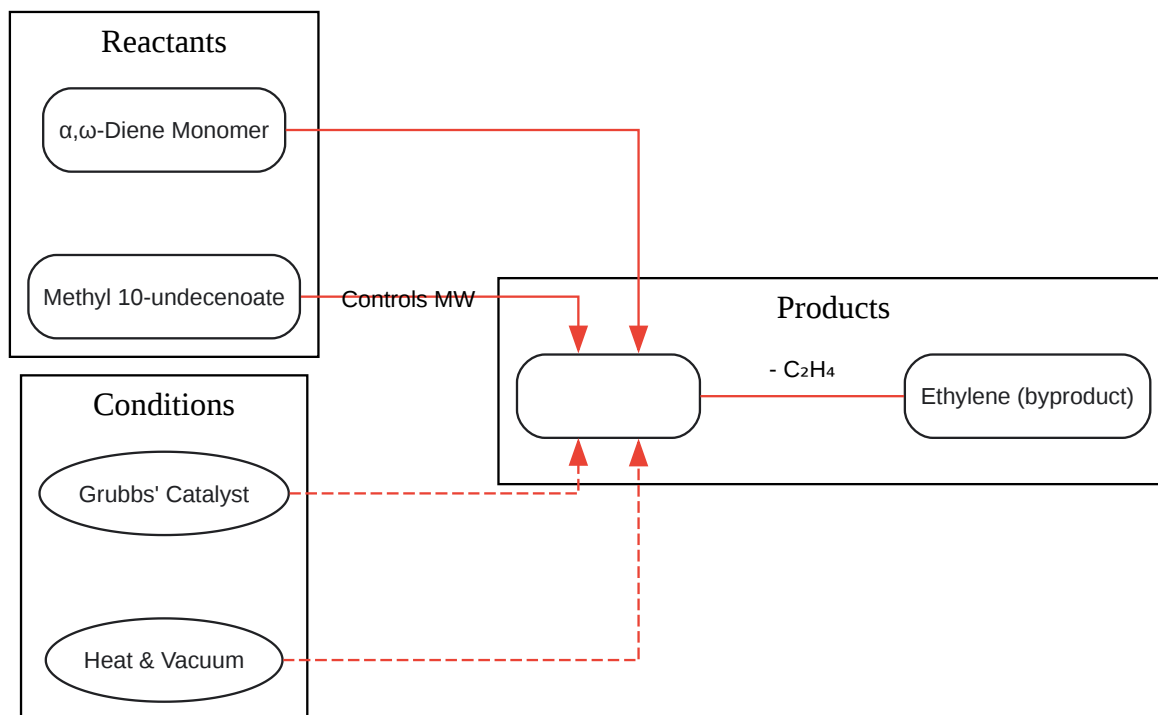
Materials:

- α,ω -Diene monomer (e.g., 1,13-tetradecadiene)
- Methyl 10-undecenoate
- Grubbs' second-generation catalyst
- Anhydrous toluene

- Schlenk flask, vacuum line

Procedure:

- In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the α,ω -diene monomer and a calculated amount of methyl 10-undecenoate (as a chain-stopper) in anhydrous toluene.
- Add the Grubbs' second-generation catalyst (typically 0.1-1 mol%) to the solution.
- Heat the reaction mixture to 50-80 °C under vacuum to facilitate the removal of the ethylene byproduct, driving the polymerization forward.
- Continue the reaction for several hours until the desired molecular weight is achieved. Monitor the reaction by gel permeation chromatography (GPC).
- Terminate the reaction by exposing the mixture to air or by adding a quenching agent like ethyl vinyl ether.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.
- Filter and dry the polymer under vacuum.



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Caption: ADMET Polymerization with a Chain-Stopper.

Hydroformylation of Methyl 10-undecenoate

This reaction introduces a formyl group to the alkene, primarily at the terminal position, to produce a bifunctional molecule.

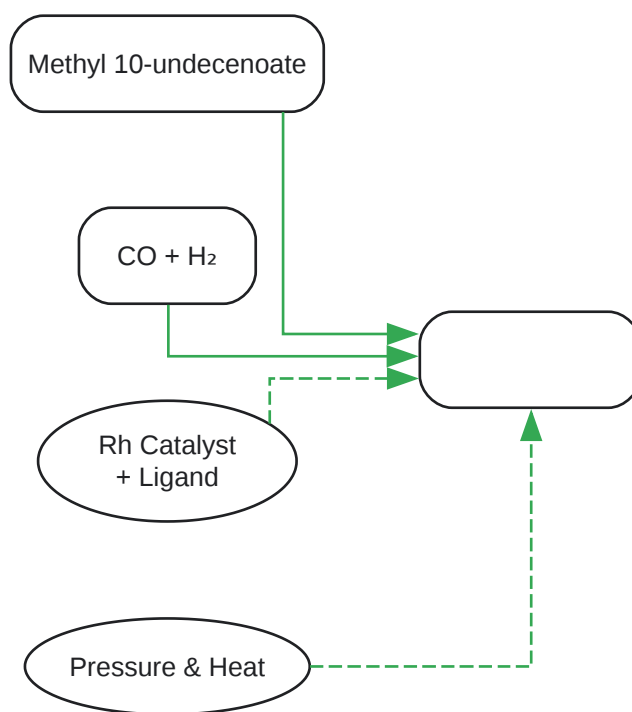
Materials:

- Methyl 10-undecenoate
- Rhodium-based catalyst (e.g., $Rh(acac)(CO)_2$)
- Phosphine ligand (e.g., SulfoXantphos)
- Solvent system (e.g., water/1-butanol)[7]

- Syngas (CO/H₂)
- High-pressure autoclave

Procedure:

- In a high-pressure autoclave, prepare a solution of the rhodium catalyst and the phosphine ligand in the chosen solvent system.
- Add methyl 10-undecenoate to the autoclave.
- Seal the autoclave and purge with syngas (a 1:1 mixture of CO and H₂).
- Pressurize the reactor to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 140 °C).^[7]
- Stir the reaction mixture for the specified time.
- After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
- Extract the product from the reaction mixture using an appropriate organic solvent.
- Analyze the product mixture by gas chromatography (GC) to determine the conversion and regioselectivity.



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Caption: Hydroformylation of Methyl 10-undecenoate.

Conclusion

Methyl 10-undecenoate is a highly versatile and valuable platform chemical with a well-defined set of chemical and physical properties. Its utility in organic synthesis, particularly in polymer chemistry, is significant. The experimental protocols provided herein offer a starting point for the synthesis and functionalization of this important bio-based molecule. The comprehensive data presented in this guide will be a valuable resource for researchers and scientists working in the fields of materials science, organic synthesis, and drug development.

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